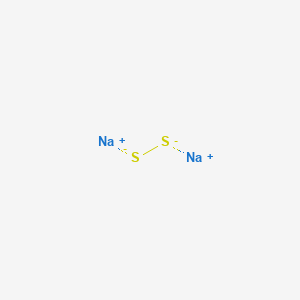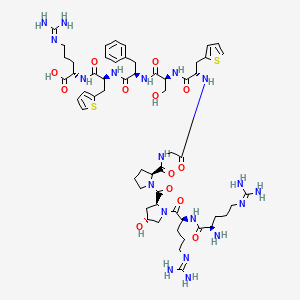
Sodium disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium disulfide is an inorganic compound with the chemical formula Na2S2. It is a yellow to orange crystalline solid that is soluble in water. This compound is primarily used in the chemical industry as a reducing agent and in the production of other sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium disulfide can be synthesized through several methods. One common laboratory method involves the reaction of sodium sulfide with elemental sulfur:
Na2S+S→Na2S2
This reaction is typically carried out in an aqueous solution at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of sodium sulfate with carbon at high temperatures:
Na2SO4+2C→Na2S+2CO2
The sodium sulfide produced in this reaction can then be further reacted with sulfur to form this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium disulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium thiosulfate or sodium sulfate.
Reduction: It can act as a reducing agent, reducing other compounds while being oxidized itself.
Substitution: this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: this compound itself acts as a reducing agent.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sodium thiosulfate (Na2S2O3) and sodium sulfate (Na2SO4).
Reduction: The reduced form of the compound being reduced.
Substitution: Thioethers (R-S-R’).
Scientific Research Applications
Sodium disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and in the synthesis of sulfur-containing compounds.
Biology: this compound is used in the study of redox reactions and in the preparation of biological samples.
Industry: this compound is used in the production of dyes, textiles, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium disulfide primarily involves its ability to donate electrons and act as a reducing agent. This property allows it to participate in redox reactions, where it reduces other compounds while being oxidized itself. The molecular targets and pathways involved depend on the specific reaction and the compounds involved.
Comparison with Similar Compounds
Sodium disulfide can be compared with other sulfur-containing compounds such as:
Sodium sulfide (Na2S): Similar in structure but contains one less sulfur atom. It is also used as a reducing agent.
Sodium thiosulfate (Na2S2O3): Contains additional oxygen atoms and is used in different applications, such as in photography and as an antidote for cyanide poisoning.
Sodium sulfate (Na2SO4): An oxidized form of this compound, used in detergents and paper manufacturing.
This compound is unique in its specific applications as a reducing agent and its role in the synthesis of other sulfur-containing compounds.
Properties
InChI |
InChI=1S/2Na.S2/c;;1-2/q2*+1;-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRKNRDXURUMPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[S-][S-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-13-9 |
Source


|
| Record name | Sodium disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfide (Na2(S2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B1606654.png)






